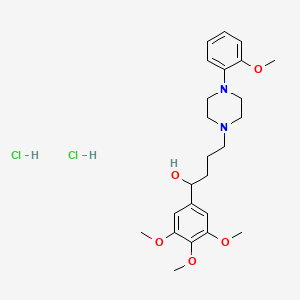

4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride

Description

Properties

CAS No. |

16785-29-8 |

|---|---|

Molecular Formula |

C24H36Cl2N2O5 |

Molecular Weight |

503.5 g/mol |

IUPAC Name |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-ol;dihydrochloride |

InChI |

InChI=1S/C24H34N2O5.2ClH/c1-28-21-10-6-5-8-19(21)26-14-12-25(13-15-26)11-7-9-20(27)18-16-22(29-2)24(31-4)23(17-18)30-3;;/h5-6,8,10,16-17,20,27H,7,9,11-15H2,1-4H3;2*1H |

InChI Key |

FVXYXISSOSORGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the following key steps:

- Synthesis of the substituted piperazine intermediate: Introduction of the o-methoxyphenyl group onto the piperazine nitrogen.

- Attachment of the 3,4,5-trimethoxyphenyl butanol moiety: This involves coupling the piperazine intermediate with a suitably functionalized butanol derivative bearing the trimethoxyphenyl group.

- Formation of the dihydrochloride salt: Conversion of the free base to the dihydrochloride salt to improve compound handling and stability.

Detailed Synthetic Procedures from Patents and Literature

Preparation of Piperazine Intermediate

- The o-methoxyphenylpiperazine is typically prepared by nucleophilic substitution reactions where a piperazine ring is reacted with an o-methoxyphenyl halide or equivalent electrophile under controlled conditions.

- Conditions involve refluxing in solvents such as iso-propanol, with bases or acid scavengers to promote substitution and minimize side reactions.

- Purification is achieved by crystallization or chromatographic methods to attain >97% purity as confirmed by HPLC.

Synthesis of 1-(3,4,5-trimethoxyphenyl)-1-butanol Intermediate

- The butanol chain bearing the 3,4,5-trimethoxyphenyl group can be synthesized by reduction of the corresponding ketone or aldehyde precursors.

- Typical reducing agents include sodium borohydride or catalytic hydrogenation under mild conditions.

- Reaction monitoring by NMR and melting point analysis ensures the correct stereochemistry and purity.

Coupling to Form the Target Compound

- The key coupling step involves reacting the piperazine intermediate with the butanol derivative under conditions that favor nucleophilic substitution or amide bond formation, depending on the functional groups present.

- Solvents such as ethanol or iso-propanol, with controlled temperature (reflux or slightly elevated), are employed.

- Triethylorthoformate or other formylating agents may be used to facilitate intermediate formation and improve yields.

- After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction.

Formation of Dihydrochloride Salt

Reaction Conditions and Yields

Analytical Characterization and Research Outcomes

- Purity and Identity Confirmation: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm purity (>95%) and structural integrity.

- Melting Point: The compound and intermediates exhibit characteristic melting points, e.g., 226-228 °C for intermediates, which serve as quality control parameters.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula confirm the expected molecular weight.

- Salt Form Stability: The dihydrochloride salt form shows improved stability in solid state and aqueous solutions, which is critical for storage and formulation.

Chemical Reactions Analysis

Types of Reactions

4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to 4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride exhibit antipsychotic properties. A study demonstrated that derivatives of butyrophenone can act as antagonists at dopamine D2 receptors, which are crucial targets for treating schizophrenia and other psychotic disorders. This mechanism of action is significant for developing new antipsychotic medications with improved efficacy and reduced side effects .

Antidepressant Effects

Another area of interest is the compound's potential antidepressant effects. Research has shown that certain piperazine derivatives can enhance serotonergic and noradrenergic neurotransmission, which is beneficial in alleviating depressive symptoms. The structural characteristics of this compound may contribute to its ability to modulate these neurotransmitter systems effectively .

Anticancer Properties

Emerging studies suggest that butyrophenone derivatives possess anticancer activity. In vitro experiments have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of apoptotic signaling pathways. This makes them candidates for further investigation in cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antipsychotic | D2 receptor antagonism | |

| Antidepressant | Serotonergic and noradrenergic modulation | |

| Anticancer | Induction of apoptosis |

Table 2: Structural Features and Their Implications

| Structural Feature | Implication in Activity |

|---|---|

| Methoxy groups | Enhance lipophilicity and receptor binding |

| Piperazine moiety | Contributes to neuropharmacological effects |

| Trimethoxyphenyl group | Potential for interaction with multiple targets |

Case Study 1: Antipsychotic Efficacy

A clinical trial assessed the efficacy of a butyrophenone derivative in patients with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to placebo, supporting its role as a viable treatment option .

Case Study 2: Antidepressant Mechanism

In a preclinical model of depression, administration of the compound led to increased levels of serotonin and norepinephrine in the brain, correlating with improved behavioral outcomes. These findings underscore its potential as an antidepressant agent .

Case Study 3: Cancer Cell Line Studies

Studies involving various cancer cell lines demonstrated that butyrophenone derivatives could inhibit cell growth effectively. The mechanism was linked to the activation of caspase pathways, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one

- Structure: Shares the piperazinyl and 3,4,5-trimethoxyphenyl groups but replaces the butanol chain with a propanone and hydroxy group.

- Key Differences : The absence of a dihydrochloride salt and the presence of a ketone group may alter solubility and binding kinetics compared to the target compound. This analogue is listed as a commercial research chemical, though its pharmacological profile remains uncharacterized .

4-(4-Methoxyphenyl)piperazinone

- Structure : A simpler piperazine derivative with a single 4-methoxyphenyl substituent.

- Key Differences: Lacks the extended butanol and trimethoxyphenyl moieties, likely reducing its capacity for multi-target interactions. Crystallographic data confirm its planar piperazine ring, stabilized by hydrogen bonding .

N-Nitroso Compounds (NNK, NNAL)

- Structure: Tobacco-derived nitrosamines (e.g., NNK: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) share a butanone backbone but lack aromatic and piperazinyl groups.

- Functional Contrast: These are potent carcinogens targeting lung and pancreatic tissues in rats, unlike the target compound’s implied role in therapeutic kinase inhibition .

Comparison with Other Kinase Inhibitor Intermediates

Comparative Data Table

Research Findings and Implications

Structural Determinants of Activity

Limitations and Opportunities

- Data Gaps : Direct biochemical data (e.g., IC₅₀ values) for the target compound are absent in available literature, necessitating further profiling.

- Synthetic Utility : Its role in Foretinib synthesis underscores its importance in medicinal chemistry, though derivative optimization (e.g., salt forms, substituent tweaks) may improve efficacy .

Biological Activity

The compound 4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride is a synthetic derivative belonging to the butyrophenone class. It features a complex structure characterized by multiple methoxy groups and a piperazine moiety, which are significant for its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, particularly in the context of antipsychotic and anticancer effects.

Structural Characteristics

- Molecular Formula : C24H32N2O5

- Molecular Weight : Approximately 471.4 g/mol

- Structural Features : The compound includes a piperazine ring and three methoxy groups attached to phenyl rings, contributing to its unique chemical properties.

Antipsychotic Activity

The compound has shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions are crucial for the development of antipsychotic medications. Studies indicate that derivatives of butyrophenone can significantly affect dopamine receptor activity, which is essential for treating psychotic disorders .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of related compounds. For instance, certain piperazinyl butyrophenone derivatives have demonstrated antiproliferative activities against various cancer cell lines. Notably, studies have shown that modifications in the structure can enhance cytotoxicity through mechanisms such as:

- Inhibition of topoisomerase I and II.

- Induction of apoptosis in cancer cells.

- Cell cycle arrest at specific phases .

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies revealed that compounds similar to this compound exhibited significant cytotoxic effects on melanoma LOX IMVI cell lines with IC50 values indicating potent activity.

- Mechanistic Insights : The mechanism involves the induction of apoptosis through increased expression of pro-apoptotic proteins (e.g., Bax) and inhibition of anti-apoptotic factors (e.g., PARP-1) .

- Cell Cycle Analysis : The compound has been shown to induce S phase arrest in cancer cells, highlighting its potential as a chemotherapeutic agent.

| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | LOX IMVI | 4.77 ± 0.26 | Topoisomerase I/II inhibition |

| Study B | A498 (renal cancer) | 41.52 | Apoptosis induction |

| Study C | SNB-75 (CNS cancer) | 42.46 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination to couple the piperazine and trimethoxyphenyl-butanol moieties. Key steps include:

- Step 1 : Formation of the piperazine intermediate via Buchwald-Hartwig coupling (for aryl-piperazine linkage) under inert atmosphere .

- Step 2 : Alkylation of the piperazine nitrogen with a butanol-linked trimethoxyphenyl group, using catalysts like NaBH(OAc)₃ for reductive amination .

- Critical Parameters : Temperature (60–80°C for 12–24 hrs), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for amine:alkylating agent) to minimize by-products .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃) peaks (δ 3.7–3.9 ppm) and piperazine protons (δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the trimethoxyphenyl group .

- X-ray Crystallography : Single-crystal analysis confirms dihedral angles between aromatic rings and hydrogen-bonding patterns in the dihydrochloride salt (e.g., Cl⁻ interactions with NH⁺ groups) .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Primary Screens :

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin/dopamine receptors due to piperazine motifs) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only samples to normalize solvent effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported receptor affinity data?

- Approach :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., 5-HT₁A). Compare binding poses across studies to identify key residues (e.g., Asp116 for ionic piperazine interactions) .

- MD Simulations : Analyze stability of ligand-receptor complexes (50–100 ns trajectories) to explain discrepancies in IC₅₀ values between assays .

- Validation : Cross-correlate with mutagenesis data (e.g., Ala-scanning of receptor binding pockets) .

Q. What strategies improve selectivity for target enzymes over off-target kinases?

- Design Modifications :

- Substituent Engineering : Introduce steric hindrance (e.g., bulkier groups on the o-methoxyphenyl ring) to reduce off-target kinase binding .

- Prodrug Approach : Mask the butanol group with labile esters to enhance tissue-specific activation .

- Experimental Validation : Kinase profiling panels (e.g., Eurofins KinaseScan) to quantify inhibition constants (Kᵢ) .

Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?

- Formulation Strategies :

- Salt Forms : Compare dihydrochloride vs. mesylate salts for solubility (e.g., pH-solubility profiling) .

- Nanoencapsulation : Use PLGA nanoparticles to enhance intestinal absorption (characterize via dynamic light scattering and in situ perfusion models) .

- In Vivo Testing : Pharmacokinetic studies in rodents (IV vs. oral administration) to calculate AUC and Cₘₐₓ .

Q. What meta-analysis frameworks reconcile contradictory efficacy data in pre-clinical models?

- Data Integration :

- Systematic Review : PRISMA guidelines to aggregate data from rodent xenograft vs. zebrafish models. Adjust for variables like dosing schedules .

- QSAR Modeling : Train models on structural analogs to predict activity cliffs and identify outliers in published datasets .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

- Chiral Resolution :

- HPLC : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers. Assign configurations via circular dichroism .

- Biological Testing : Compare enantiomers in receptor binding and metabolic stability assays (e.g., CYP450 lability in liver microsomes) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.